2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Description
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 1314306-11-0) is a boronic ester-functionalized thiazole derivative with the molecular formula C₁₁H₁₈BNO₂S. Its structure features methyl groups at positions 2 and 5 of the thiazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at position 4. The compound is sensitive to moisture and requires storage at -20°C under inert conditions to maintain stability . It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds in pharmaceuticals and materials science.
Properties
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2S/c1-7-9(13-8(2)16-7)12-14-10(3,4)11(5,6)15-12/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNTBICQZXGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 2,5-dimethylthiazole with a boronic acid derivative under suitable conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the boronic acid moiety.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various oxidized thiazole derivatives.
Reduction products: Reduced boronic acid derivatives.
Substitution products: Substituted thiazole and boronic acid derivatives.
Chemistry:
The compound is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
It serves as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other conjugated systems.
Biology:
The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Medicine:
The compound may be explored for its therapeutic potential in drug discovery and development.
It can be used as a precursor for the synthesis of drug candidates targeting various diseases.
Industry:
The compound is used in the production of advanced materials, such as polymers and coatings.
It has applications in the development of sensors and electronic devices.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the coupling partner. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Reactivity Comparison of Thiazole Derivatives
Table 2: Comparison with Heterocyclic Analogs
Biological Activity
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS # 1314306-11-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article focuses on its biological properties, including antimicrobial and anticancer activities, as well as its pharmacokinetic profiles based on recent studies.
- Molecular Formula : C₁₁H₁₈BNO₂S
- Molecular Weight : 239.14 g/mol
- Density : 1.08 ± 0.1 g/cm³ at 20 ºC
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various strains of bacteria:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Similar Thiazole Derivative | MRSA | 4–8 |
| Similar Thiazole Derivative | Mycobacterium abscessus | 4–8 |
| Similar Thiazole Derivative | Mycobacterium smegmatis | 4–8 |
These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy against resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. In vitro studies have demonstrated that certain thiazole compounds can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong Inhibition |
| MCF10A (Non-Cancerous Control) | Higher IC₅₀ | Lesser Effect |
These results indicate a promising therapeutic window for targeting cancer cells while sparing normal cells .
The biological activity of thiazoles is often attributed to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, some derivatives have been shown to induce apoptosis in cancer cells via the activation of caspases and inhibition of anti-apoptotic proteins . Additionally, they may inhibit key signaling pathways involved in cancer progression.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. While specific data on this compound is limited, related compounds have exhibited moderate exposure levels and favorable metabolic profiles in animal models:
| Parameter | Value |
|---|---|
| Cmax (mg/mL) | 592 ± 62 |
| Half-life (t₁/₂) | >12 h |
These properties are indicative of a compound's potential for therapeutic use and warrant further investigation into its safety and efficacy in clinical settings .
Case Studies
Several case studies have highlighted the potential applications of thiazole derivatives in treating infectious diseases and cancers. For example:
- Study on MRSA : A derivative demonstrated effective inhibition of MRSA growth with an MIC comparable to established antibiotics.
- Breast Cancer Model : In vivo studies showed that a related thiazole compound significantly reduced tumor size in mouse models of breast cancer.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A thiazole halide (e.g., 4-bromo-2,5-dimethylthiazole) reacts with a boronate ester precursor (e.g., bis(pinacolato)diboron) under palladium catalysis (e.g., Pd(PPh₃)₄). Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization using ethanol-water mixtures to achieve high purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify thiazole protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–2.5 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .
- ¹³C NMR : Peaks at ~85 ppm (B-O) and ~25 ppm (pinacol methyl groups) validate the dioxaborolane ring .
- HRMS : Exact mass analysis ensures molecular formula consistency .
Q. What are the typical applications of this compound in organic synthesis?
- Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura cross-coupling for biaryl or heteroaryl bond formation. It serves as a key intermediate in synthesizing conjugated materials (e.g., OLED emitters) or pharmaceuticals .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura reactions involving this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or XPhos-based catalysts for improved turnover .
- Solvent/Base Optimization : Use toluene/EtOH with K₂CO₃ or CsF to enhance solubility and reduce protodeboronation .
- Steric Mitigation : Introduce co-solvents (e.g., THF) to alleviate steric hindrance from the 2,5-dimethylthiazole group .
Q. How to address discrepancies in X-ray crystallographic data for this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data to correct for twinning or disorder .
- Validation : OLEX2’s built-in tools (e.g., ADDSYM) can detect missed symmetry or solvent masking .
- Data Collection : Ensure low-temperature (100 K) measurements to minimize thermal motion artifacts .
Q. What computational approaches predict the reactivity of this boronate in cross-couplings?
- Methodological Answer :
- DFT Calculations : Model transition states (B3LYP/6-31G*) to evaluate steric effects from the thiazole substituents.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using Gaussian09 .
Q. How to design experiments evaluating its potential in Boron Neutron Capture Therapy (BNCT)?
- Methodological Answer :
- In Vitro Uptake : Incubate cancer cells (e.g., HeLa) with the compound and quantify boron via ICP-MS .
- Neutron Irradiation : Collaborate with facilities (e.g., research reactors) to test neutron-induced α-particle cytotoxicity .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for the boronate ester moiety?
- Methodological Answer :
- Variable Temperature NMR : Heat to 50°C to coalesce split peaks caused by dynamic B-O bond rotation .
- 2D NMR (HSQC, HMBC) : Correlate boron-bound carbons with adjacent protons to confirm connectivity .
Q. Why might X-ray and DFT-derived bond lengths differ for the dioxaborolane ring?
- Methodological Answer :
- Crystal Packing Effects : X-ray data may reflect intermolecular forces absent in gas-phase DFT models.
- Basis Set Limitations : Use larger basis sets (e.g., def2-TZVP) to improve accuracy .
Tables for Key Data
| Characterization Technique | Key Peaks/Parameters | References |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.1 (s, 6H, CH₃), δ 1.3 (s, 12H, pinacol) | |
| ¹¹B NMR | δ 30.5 (s, B-O) | |
| X-ray Crystallography | B-O bond length: 1.36 Å |
| Reaction Optimization | Recommended Conditions | References |
|---|---|---|
| Suzuki-Miyaura Catalyst | Pd(PPh₃)₄ (2 mol%), K₂CO₃, THF/H₂O (3:1) | |
| Purification | Silica gel (hexane/EtOAc 4:1), recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
